molecular formula C17H15FN2S B12867468 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole

2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole

Cat. No.: B12867468
M. Wt: 298.4 g/mol
InChI Key: ZVOYKVQQGUWBPI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a thiazole derivative featuring a substituted aromatic system with a 3,5-dimethylphenylamino group at position 2 and a 3-fluorophenyl group at position 4 of the thiazole ring. Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, though specific data for this compound remain underexplored in the provided evidence.

The synthesis of related thiazole derivatives often involves condensation reactions. For instance, describes the synthesis of a key intermediate, 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, via fusion of 3-fluorobenzoic acid with thiocarbohydrazide, achieving an 85% yield .

Properties

Molecular Formula

C17H15FN2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15FN2S/c1-11-6-12(2)8-15(7-11)19-17-20-16(10-21-17)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,19,20)

InChI Key

ZVOYKVQQGUWBPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)F)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole. Research indicates that thiazole compounds exhibit activity against various bacterial strains, including drug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Enterococcus faecium. The results showed that certain derivatives demonstrated significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL for resistant strains. This suggests that modifications in the thiazole structure can enhance antimicrobial potency significantly .

Thiazole Derivative Target Bacteria MIC (µg/mL)
This compoundS. aureus2
Other DerivativesE. faecium>64

Anticancer Potential

In addition to its antimicrobial properties, thiazole derivatives have been investigated for their anticancer activity. The structural characteristics of this compound suggest potential interactions with cancer cell pathways.

Case Study: Anticancer Activity

A study examined the effects of thiazole derivatives on various cancer cell lines. The results indicated that certain compounds inhibited cell proliferation and induced apoptosis in cancer cells, demonstrating potential for further development as anticancer agents. Specifically, the compound was noted for its ability to disrupt cellular signaling pathways critical for tumor growth and survival .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituents on the thiazole ring significantly influence physicochemical and biological properties. Key comparisons include:

  • Fluorophenyl vs. Chlorophenyl Groups : describes compounds 4 and 5, which feature 4-chlorophenyl and 4-fluorophenyl substituents, respectively. These electron-withdrawing groups enhance metabolic stability and influence intermolecular interactions. The 3-fluorophenyl group in the target compound may confer similar stability but with distinct steric and electronic profiles compared to chlorinated analogs .
  • Amino vs. Carbaldehyde Functionalization: lists 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde, differing from the target compound by replacing the amino group with a carbaldehyde.

Core Structure Variations: Thiazole vs. Thiadiazole

reports a thiadiazole derivative, (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine. The thiadiazole core, with an additional nitrogen atom, increases planarity and rigidity compared to thiazoles, enhancing π-π stacking and insecticidal/fungicidal activities . The target compound’s thiazole core may offer greater conformational flexibility, influencing binding to biological targets.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Notable Properties Reference
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole Thiazole 3,5-Dimethylphenylamino, 3-fluorophenyl C₁₇H₁₆FN₃S Flexibility, potential bioactivity
Compound 4 () Thiazole 4-Chlorophenyl, fluorophenyl, triazole C₂₇H₁₈ClF₂N₇S Isostructural, high crystallinity
(E)-5-(3,5-Dimethylphenyl)-N-[...]thiadiazol-2-amine Thiadiazole 3,5-Dimethylphenyl, methylsulfanyl C₁₈H₁₆N₄S₂ Planar, insecticidal/fungicidal
2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde Thiazole 3,5-Dimethylphenyl, carbaldehyde C₁₂H₁₂N₂OS Altered reactivity vs. amino analog

Biological Activity

2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

  • Common Name : this compound
  • CAS Number : 887267-13-2
  • Molecular Formula : C17H15FN2S
  • Molecular Weight : 298.4 g/mol

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of appropriate amines with carbonyl compounds in the presence of sulfur sources. The specific synthetic pathway for this compound has not been extensively detailed in the literature but follows established methods for thiazole formation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

A study demonstrated that related thiazoles exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains, suggesting that modifications in the thiazole structure can enhance antibacterial activity .

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA2
Related Thiazole DerivativeE. faecium2

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of thiazole derivatives. For example, certain thiazoles have been tested against cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a dose-dependent decrease in cell viability, with some compounds achieving over 50% reduction at specific concentrations.

The introduction of electron-withdrawing groups has been shown to enhance anticancer activity by improving the compound's interaction with cellular targets .

CompoundCell LineViability Reduction (%) at 10 µM
This compoundCaco-239.8
Related Thiazole DerivativeA54955.4

The mechanisms underlying the biological activities of thiazoles can vary:

  • Antimicrobial Action : Thiazoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
  • Anticancer Mechanism : They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation or modulation of signaling pathways like MAPK/ERK.

Case Studies

  • Antibacterial Efficacy : A series of aminothiazole derivatives were synthesized and tested for their antibacterial properties. The study found that structural modifications significantly influenced their efficacy against resistant strains .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of thiazoles against various cell lines. The study reported that specific substitutions on the thiazole ring enhanced activity against colon cancer cells while showing less effect on lung cancer cells .

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